molecular formula C14H21N3O4 B14922808 4-(dimethylamino)-N,N-diethyl-2-methoxy-5-nitrobenzamide

4-(dimethylamino)-N,N-diethyl-2-methoxy-5-nitrobenzamide

Katalognummer: B14922808
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: WODULAPBUODZHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a diethyl group, a methoxy group, and a nitro group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to start with 4-(dimethylamino)benzaldehyde, which undergoes a series of reactions including nitration, methoxylation, and amidation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups in place of the methoxy group.

Wissenschaftliche Forschungsanwendungen

4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The dimethylamino and nitro groups play a crucial role in its activity, allowing it to bind to enzymes and proteins, thereby inhibiting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C14H21N3O4

Molekulargewicht

295.33 g/mol

IUPAC-Name

4-(dimethylamino)-N,N-diethyl-2-methoxy-5-nitrobenzamide

InChI

InChI=1S/C14H21N3O4/c1-6-16(7-2)14(18)10-8-12(17(19)20)11(15(3)4)9-13(10)21-5/h8-9H,6-7H2,1-5H3

InChI-Schlüssel

WODULAPBUODZHM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1OC)N(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.